n-Heptylisatin
Description
Properties
IUPAC Name |
1-heptylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-5-8-11-16-13-10-7-6-9-12(13)14(17)15(16)18/h6-7,9-10H,2-5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZZITFDWPXALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Solubility and Reactivity
For instance:
The heptyl chain’s hydrophobicity allows this compound to dissolve in nonpolar solvents, enabling controlled reactions and reducing side products. In contrast, methylisatin’s shorter chain limits solubility, often leading to heterogeneous mixtures that complicate purification .
Reaction Outcomes and Isomer Formation
This diversity arises from steric and electronic effects of the heptyl group, which stabilizes intermediate structures and permits multiple conformational pathways. For example:
- Intermediate Alcohol (11) : Unique to this compound, this intermediate is critical for forming isomer 8a-f. Shorter-chain analogs (e.g., ethylisatin) lack the steric bulk to stabilize similar intermediates, leading to simpler product profiles .
- Thiophene Incorporation: this compound reacts with two thiophene units to form indophenine blue, while analogs like methylisatin may produce only mono-thiophene adducts under identical conditions .
Research Findings and Implications
The 1993 study by Tormos et al. highlights this compound’s unique role in elucidating the indophenine reaction mechanism. The identification of six geometric isomers underscores the importance of alkyl chain length in directing reaction pathways. Future research could explore longer-chain isatin derivatives (e.g., n-decylisatin) to further optimize solubility and isomer diversity for industrial applications .
Q & A
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo experiments, including randomization, blinding, and sample size justification. For animal studies, obtain IACUC approval and report housing conditions (e.g., temperature, light cycles). Disclose conflicts of interest and funding sources in the acknowledgments section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
